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Compound of Interest

Compound Name:
(S)-1-[2-

(Trifluoromethyl)phenyl]ethylamine

Cat. No.: B141343 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

and synthesis of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine, a key chiral building block in

pharmaceutical development.

Molecular Structure and Identifiers
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is a chiral amine featuring a trifluoromethyl

group on the phenyl ring. This substitution significantly influences its chemical and biological

properties.

Identifier Value

IUPAC Name (1S)-1-[2-(Trifluoromethyl)phenyl]ethan-1-amine

CAS Number 127733-39-5[1][2]

Molecular Formula C₉H₁₀F₃N[1][2]

Molecular Weight 189.18 g/mol [1][2]

SMILES C--INVALID-LINK--c1cccc(c1)C(F)(F)F

InChI
InChI=1S/C9H10F3N/c1-6(13)7-4-2-3-5-

8(7)9(10,11,12)/h2-6H,13H2,1H3/t6-/m0/s1
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Physicochemical Properties
While specific experimental data for the pure (S)-enantiomer is not readily available in public

literature, typical properties for similar small molecule amines can be inferred.

Property Value

Appearance
Likely a colorless to pale yellow liquid or low-

melting solid

Solubility
Expected to be soluble in common organic

solvents

Synthesis Protocols
The synthesis of enantiomerically pure (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine can be

achieved through several strategic approaches, primarily involving asymmetric synthesis or

chiral resolution. Below are generalized experimental protocols based on established

methodologies for similar chiral amines.

Asymmetric Reduction of 1-[2-
(Trifluoromethyl)phenyl]ethanone
This method involves the stereoselective reduction of the corresponding ketone precursor.

Workflow:

1-[2-(Trifluoromethyl)phenyl]ethanone

Asymmetric Transfer HydrogenationChiral Catalyst
(e.g., Ru-complex)

Hydride Source
(e.g., HCOOH/NEt3)

(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
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Figure 1: Asymmetric reduction workflow.

Experimental Protocol:

Catalyst Preparation: In an inert atmosphere glovebox, a solution of a chiral ruthenium

catalyst (e.g., (S,S)-Ts-DENEB) is prepared in an appropriate solvent (e.g., degassed

methanol).

Reaction Setup: To a solution of 1-[2-(Trifluoromethyl)phenyl]ethanone in a suitable solvent

(e.g., dichloromethane), the catalyst solution and a hydride source (e.g., a mixture of formic

acid and triethylamine) are added.

Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 28 °C)

for a specified time (e.g., 24 hours) until completion, monitored by techniques like TLC or

GC.

Work-up and Purification: The reaction is quenched, and the product is extracted with an

organic solvent. The combined organic layers are washed, dried, and concentrated. The

crude product is then purified by column chromatography to yield the desired (S)-enantiomer.

Enzymatic Kinetic Resolution of rac-1-[2-
(Trifluoromethyl)phenyl]ethylamine
This method utilizes an enzyme to selectively acylate one enantiomer of a racemic mixture,

allowing for the separation of the unreacted enantiomer.

Workflow:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b141343?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


rac-1-[2-(Trifluoromethyl)phenyl]ethylamine
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Figure 2: Enzymatic resolution workflow.

Experimental Protocol:

Reaction Setup: A solution of racemic 1-[2-(Trifluoromethyl)phenyl]ethylamine is prepared in

an organic solvent (e.g., toluene).

Enzymatic Reaction: A lipase, such as immobilized Candida antarctica lipase B (CALB), and

an acyl donor (e.g., ethyl acetate) are added to the solution.

Reaction Monitoring: The mixture is incubated at a specific temperature (e.g., 40°C) with

constant shaking. The progress of the reaction is monitored by chiral HPLC to determine the

enantiomeric excess of the remaining amine.

Separation: Once the desired conversion is reached (typically around 50%), the enzyme is

filtered off. The acylated (R)-enantiomer and the unreacted (S)-amine are then separated by

extraction or column chromatography.

Spectroscopic Data
Detailed experimental spectroscopic data for (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is

not widely available in the public domain. The following tables provide expected characteristic

peaks based on the analysis of similar structures.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b141343?utm_src=pdf-body-img
https://www.benchchem.com/product/b141343?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Spectroscopy (Predicted)
Chemical Shift (ppm) Multiplicity Assignment

~7.6 - 7.3 m Ar-H

~4.2 q CH-NH₂

~1.8 br s NH₂

~1.4 d CH₃

¹³C NMR Spectroscopy (Predicted)
Chemical Shift (ppm) Assignment

~145 Ar-C (C-CH)

~128 q, Ar-C (C-CF₃)

~127 - 125 Ar-CH

~124 q, CF₃

~50 CH-NH₂

~25 CH₃

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Vibration

3300 - 3400 N-H stretch (primary amine)

3000 - 3100 C-H stretch (aromatic)

2850 - 2950 C-H stretch (aliphatic)

1600 - 1620 N-H bend

1100 - 1350 C-F stretch (strong)

Mass Spectrometry (Predicted)
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m/z Fragmentation

189 [M]⁺

174 [M-CH₃]⁺

172 [M-NH₃]⁺

Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain detailing the direct

involvement of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine in specific signaling pathways.

As a chiral building block, its biological activity is realized upon incorporation into larger,

pharmacologically active molecules. The trifluoromethyl group often enhances metabolic

stability and binding affinity to biological targets. The phenethylamine scaffold is a common

motif in molecules targeting the central nervous system. Further research and biological

screening are required to elucidate its specific pharmacological profile.

Applications in Drug Development
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine serves as a crucial intermediate in the synthesis

of various pharmaceutical compounds. Its chirality is essential for the stereospecific

interactions with biological targets, which is a critical aspect of modern drug design. The

presence of the trifluoromethyl group can improve a drug candidate's properties, including

lipophilicity and metabolic stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide: (S)-1-[2-
(Trifluoromethyl)phenyl]ethylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141343#s-1-2-trifluoromethyl-phenyl-ethylamine-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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